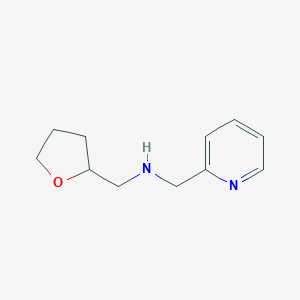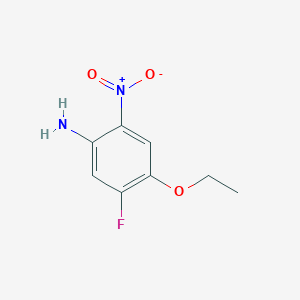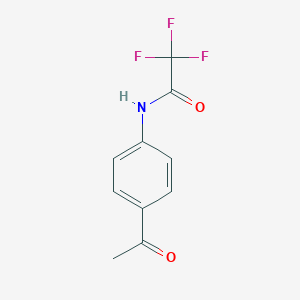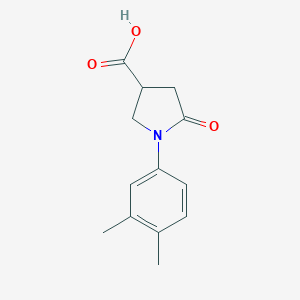![molecular formula C17H16BrN5O3 B187897 5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile CAS No. 5844-03-1](/img/structure/B187897.png)
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BRD0705 and has been found to have a variety of biochemical and physiological effects.
作用機序
The mechanism of action of BRD0705 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Specifically, it has been found to inhibit the activity of the enzyme bromodomain-containing protein 4 (BRD4), which plays a key role in regulating gene expression.
生化学的および生理学的効果
BRD0705 has been found to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce inflammation. Additionally, it has been found to have antioxidant properties and may have potential use in treating oxidative stress-related diseases.
実験室実験の利点と制限
One advantage of using BRD0705 in lab experiments is that it has been well-studied and its properties are well-understood. Additionally, it has been found to have a variety of potential applications in scientific research. However, one limitation is that it may not be suitable for all types of experiments, as its effects may vary depending on the specific cell type or tissue being studied.
将来の方向性
There are several potential future directions for research on BRD0705. One area of interest is in the development of new cancer treatments based on its anticancer properties. Additionally, further research may be done to better understand its mechanism of action and to identify other potential applications in scientific research. Finally, research may be done to optimize the synthesis method for BRD0705, with the goal of making it more accessible and cost-effective for use in lab experiments.
合成法
The synthesis of BRD0705 involves several steps, starting with the reaction between 3-bromo-4,5-dimethoxybenzaldehyde and ethyl cyanoacetate to form the intermediate compound 3-bromo-4,5-dimethoxyphenylacrylic acid ethyl ester. This intermediate is then reacted with 5-amino-1-(2-hydroxyethyl)pyrazole-4-carbonitrile to form the final product, BRD0705.
科学的研究の応用
BRD0705 has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to have anticancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been found to have anti-inflammatory properties and may have potential use in treating inflammatory diseases.
特性
CAS番号 |
5844-03-1 |
|---|---|
製品名 |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
分子式 |
C17H16BrN5O3 |
分子量 |
418.2 g/mol |
IUPAC名 |
5-amino-3-[(Z)-2-(3-bromo-4,5-dimethoxyphenyl)-1-cyanoethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C17H16BrN5O3/c1-25-14-7-10(6-13(18)16(14)26-2)5-11(8-19)15-12(9-20)17(21)23(22-15)3-4-24/h5-7,24H,3-4,21H2,1-2H3/b11-5+ |
InChIキー |
CXNUJQORBQTHPV-VZUCSPMQSA-N |
異性体SMILES |
COC1=C(C(=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)Br)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC |
正規SMILES |
COC1=C(C(=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)Br)OC |
その他のCAS番号 |
5844-03-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)




![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)
![Ethyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B187828.png)
![5-Naphthalen-2-yl-7-trifluoromethyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B187830.png)

![5-(4-fluorophenyl)-N-(2-hydroxy-5-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187834.png)
![N-(pyridin-3-ylmethyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B187835.png)

